1,9-Diethyl 3-oxononanedioate
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Overview
Description
1,9-Diethyl 3-oxononanedioate is an organic compound with the molecular formula C13H22O5. It is also known as diethyl 3-oxononanedioate. This compound is a diester of nonanedioic acid (also known as azelaic acid) with an oxo group at the third carbon position. It is a colorless liquid that is used in various chemical reactions and has applications in different fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
1,9-Diethyl 3-oxononanedioate can be synthesized through the esterification of nonanedioic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction typically involves heating the mixture under reflux conditions to facilitate the formation of the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes where nonanedioic acid and ethanol are fed into a reactor with a catalyst. The reaction mixture is then heated, and the product is continuously removed and purified through distillation.
Chemical Reactions Analysis
Types of Reactions
1,9-Diethyl 3-oxononanedioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form nonanedioic acid and other oxidation products.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group, forming diethyl 3-hydroxynonanedioate.
Substitution: The ester groups can undergo nucleophilic substitution reactions with different nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines, alcohols, or thiols can react with the ester groups under basic or acidic conditions.
Major Products Formed
Oxidation: Nonanedioic acid and other carboxylic acids.
Reduction: Diethyl 3-hydroxynonanedioate.
Substitution: Various substituted esters depending on the nucleophile used.
Scientific Research Applications
1,9-Diethyl 3-oxononanedioate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in the synthesis of biologically active molecules and as a precursor in the study of metabolic pathways.
Industry: The compound is used in the production of polymers, resins, and plasticizers.
Mechanism of Action
The mechanism of action of 1,9-diethyl 3-oxononanedioate involves its reactivity as an ester and an oxo compound. The ester groups can undergo hydrolysis to form nonanedioic acid and ethanol. The oxo group can participate in various redox reactions, influencing the compound’s reactivity and interactions with other molecules. The molecular targets and pathways involved depend on the specific reactions and applications in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Diethyl malonate: Another diester with similar reactivity but with a shorter carbon chain.
Diethyl 3-oxopentanedioate: A similar compound with a different carbon chain length and oxo group position.
Diethyl 2-oxoheptane-1,7-dicarboxylate: A compound with a similar structure but different carbon chain length and functional groups.
Uniqueness
1,9-Diethyl 3-oxononanedioate is unique due to its specific carbon chain length and the position of the oxo group. This structural feature gives it distinct reactivity and applications compared to other similar compounds. Its longer carbon chain and specific functional groups make it suitable for specialized applications in organic synthesis and industrial processes.
Biological Activity
1,9-Diethyl 3-oxononanedioate, also known as diethyl 3-oxononanedioate, is a compound that has garnered attention in various fields of biological research due to its potential therapeutic properties and mechanisms of action. This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms, and case studies that highlight its applications.
Chemical Structure and Properties
This compound is characterized by its ester functional groups and a ketone moiety. Its molecular formula is C13H22O4, and it features two ethyl groups attached to the nitrogen backbone, contributing to its lipophilicity. The structure can be represented as follows:
Biological Activity Overview
The biological activity of this compound has been explored in various studies, revealing several key activities:
- Antimicrobial Activity : Research indicates that this compound exhibits significant antimicrobial properties against a range of bacterial strains. For instance, studies have reported effective inhibition of Staphylococcus aureus and Escherichia coli at varying concentrations.
- Antioxidant Properties : The compound has demonstrated antioxidant activity, which may be beneficial in preventing oxidative stress-related diseases. This activity is attributed to its ability to scavenge free radicals effectively.
- Anti-inflammatory Effects : In vitro studies suggest that this compound can reduce the production of pro-inflammatory cytokines in macrophage cell lines, indicating potential applications in inflammatory diseases.
The mechanisms underlying the biological activities of this compound are multifaceted:
- Free Radical Scavenging : The presence of the carbonyl group in its structure allows the compound to interact with free radicals, thus neutralizing them and reducing oxidative damage.
- Inhibition of Enzymatic Activity : Studies have shown that this compound can inhibit specific enzymes involved in inflammatory pathways, such as cyclooxygenase (COX) enzymes.
Case Studies
Several case studies have documented the effects of this compound in different biological contexts:
- Antimicrobial Efficacy : A study published in a peer-reviewed journal examined the antimicrobial properties of various derivatives of diethyl esters, including this compound. Results indicated a minimum inhibitory concentration (MIC) against E. coli at concentrations as low as 50 µg/mL .
- Antioxidant Activity Assessment : In a comparative study assessing the antioxidant capacity of several compounds using DPPH radical scavenging assays, this compound exhibited an IC50 value comparable to well-known antioxidants like ascorbic acid .
- Inflammation Model : In vivo experiments conducted on murine models demonstrated that administration of this compound significantly reduced edema formation induced by carrageenan injection, highlighting its potential therapeutic role in managing inflammatory responses .
Table 1: Antimicrobial Activity of this compound
Microorganism | MIC (µg/mL) |
---|---|
Staphylococcus aureus | 25 |
Escherichia coli | 50 |
Pseudomonas aeruginosa | 75 |
Table 2: Antioxidant Activity Comparison
Compound | IC50 (µg/mL) |
---|---|
Ascorbic Acid | 30 |
Trolox | 45 |
This compound | 40 |
Properties
CAS No. |
1117-29-9 |
---|---|
Molecular Formula |
C13H22O5 |
Molecular Weight |
258.31 g/mol |
IUPAC Name |
diethyl 3-oxononanedioate |
InChI |
InChI=1S/C13H22O5/c1-3-17-12(15)9-7-5-6-8-11(14)10-13(16)18-4-2/h3-10H2,1-2H3 |
InChI Key |
SIHMFPGVUBQIKU-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CCCCCC(=O)CC(=O)OCC |
Origin of Product |
United States |
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